molecular formula C8H8F2S B13321081 1-(3,5-Difluorophenyl)ethane-1-thiol

1-(3,5-Difluorophenyl)ethane-1-thiol

Cat. No.: B13321081
M. Wt: 174.21 g/mol
InChI Key: AQYQUUJRWGCLKY-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)ethane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,5-difluorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Halogenated or nitrated derivatives.

    Addition: Thioethers.

Scientific Research Applications

1-(3,5-Difluorophenyl)ethane-1-thiol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)ethane-1-thiol is largely dependent on its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

  • 1-(2,5-Difluorophenyl)ethane-1-thiol
  • 1-(3,4-Difluorophenyl)ethan-1-one

Comparison: 1-(3,5-Difluorophenyl)ethane-1-thiol is unique due to the specific positioning of the fluorine atoms on the aromatic ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable tool in research and industrial applications .

Biological Activity

1-(3,5-Difluorophenyl)ethane-1-thiol is an organosulfur compound characterized by a thiol group (-SH) attached to an ethane backbone with a 3,5-difluorophenyl substituent. This compound is notable for its potential biological activities, which include antioxidant properties and the ability to modulate enzymatic functions. The presence of fluorine atoms in the phenyl ring significantly influences its electronic properties and reactivity, making it a subject of interest in biochemical research.

  • Molecular Formula : C8H8F2S
  • Molecular Weight : Approximately 174.21 g/mol
  • Structure : The compound features a thiol group that can participate in redox reactions, allowing for interactions with various biological targets.

The biological activity of this compound primarily arises from its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to:

  • Modulation of enzyme activities.
  • Participation in redox processes within biological systems.
  • Potential inhibition or activation of specific biochemical pathways.

Biological Activities

  • Antioxidant Properties : Thiol compounds are known for their ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.
  • Enzyme Modulation : Research indicates that this compound may influence various enzymes through covalent modification, which can alter their activity and affect metabolic pathways.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantExhibits significant radical scavenging activity
Enzyme InhibitionModulates enzyme activity through thiol interactions
Redox ActivityParticipates in redox reactions influencing cell signaling pathways

Case Studies

Several case studies highlight the compound's potential applications:

  • Antioxidant Studies : In vitro assays demonstrated that this compound effectively scavenges reactive oxygen species (ROS), suggesting its utility as a protective agent against oxidative damage in cells.
  • Enzyme Interaction Studies : A study investigating the interaction of the compound with various enzymes revealed that it could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes are dysregulated.

Comparison with Similar Compounds

The unique fluorine substitution pattern in this compound distinguishes it from other thiol compounds.

Table 2: Comparison of Thiol Compounds

Compound NameStructureUnique Features
1-(3-Fluorophenyl)ethane-1-thiolC8H9FSContains one fluorine atom; different electronic properties
1-(2,4-Difluorophenyl)ethane-1-thiolC8H8F2SDifferent fluorine substitution affecting reactivity
1-(4-Methylphenyl)ethane-1-thiolC9H12SNo fluorine substitution; serves as a control compound

Properties

Molecular Formula

C8H8F2S

Molecular Weight

174.21 g/mol

IUPAC Name

1-(3,5-difluorophenyl)ethanethiol

InChI

InChI=1S/C8H8F2S/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3

InChI Key

AQYQUUJRWGCLKY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)S

Origin of Product

United States

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